molecular formula C11H4Cl6O2 B3050429 1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione CAS No. 2591-92-6

1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione

Cat. No.: B3050429
CAS No.: 2591-92-6
M. Wt: 380.9 g/mol
InChI Key: NLQWHIOPRSWUAS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione typically involves multiple steps, including chlorination and cyclization reactions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and specific catalysts to achieve the desired structure . Industrial production methods may include large-scale chlorination processes and purification steps to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione involves its interaction with molecular targets and pathways in biological systems. The compound’s chlorine atoms and methanonaphthalene core allow it to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione can be compared with other similar compounds, such as:

These compounds share similar chlorinated structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the methanonaphthalene core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl6O2/c12-7-8(13)10(15)6-4(19)2-1-3(18)5(6)9(7,14)11(10,16)17/h1-2,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQWHIOPRSWUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2C(C1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281622
Record name MLS002638858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2591-92-6
Record name NSC49583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638858
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,9,9-HEXACHLORO-1,4,4A,8A-TETRAHYDRO-1,4-METHANONAPHTHALENE-5,8-DIONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 54.6 g. (0.2 mole) of hexachlorocyclopentadiene, 21.6 g. (0.2 mole) of p-benzoquinone, and 10 ml. of toluene were placed in a 125 ml. round bottom flask and heated for three hours so that the toluene refluxed gently. At the end of this period the reaction mixture suddenly solidified completely, indicating completion of the reaction. The crude product was bright yellow. The damp material was transferred to a Buchner funnel, rinsed with absolute ethanol, dried on the funnel, and crystallized from ethanol. 49 g. of bright yellow dense crystals were obtained, m.p. 189°-193° C. (reported 188° C.). The yield was 64%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione
Reactant of Route 2
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione
Reactant of Route 3
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione
Reactant of Route 4
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione
Reactant of Route 5
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione
Reactant of Route 6
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.